

Spectroscopic Profile of 1,1-Dibutoxybutane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dibutoxybutane

Cat. No.: B1265885

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-dibutoxybutane** (CAS No. 5921-80-2). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols and visual representations of spectroscopic principles.

Mass Spectrometry (MS)

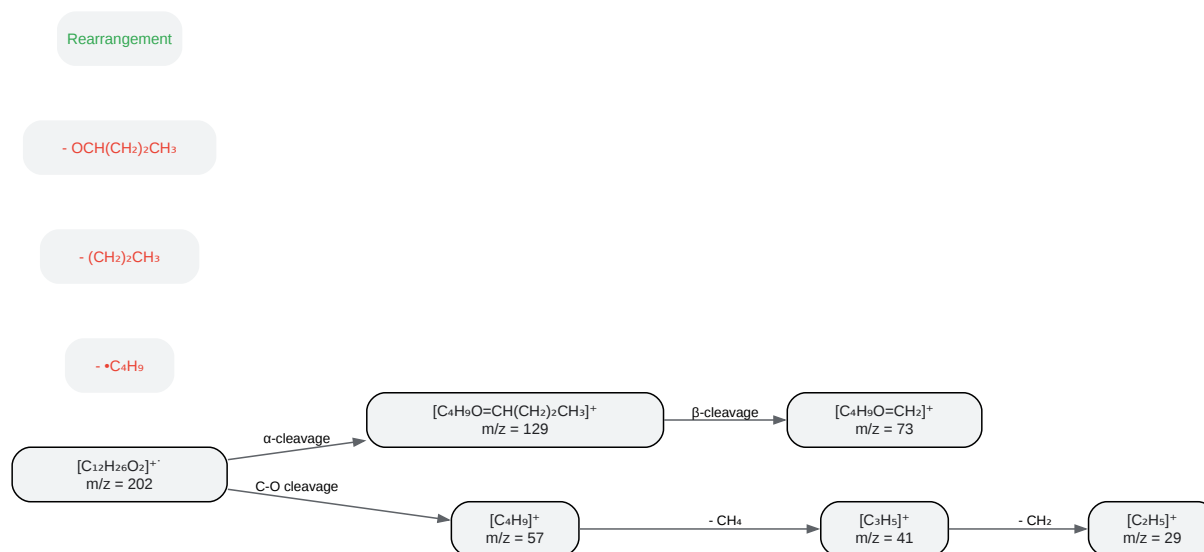
Mass spectrometry of **1,1-dibutoxybutane** provides key information regarding its molecular weight and fragmentation pattern, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum reveals a fragmentation pattern characteristic of acetals.

Table 1: Mass Spectrometry Data for **1,1-Dibutoxybutane**

Parameter	Value	Source
Molecular Formula	C ₁₂ H ₂₆ O ₂	PubChem[1]
Molecular Weight	202.33 g/mol	PubChem[1]
Major Fragment Ions (m/z)	57, 73, 41, 29, 129	PubChem[1]

Experimental Protocol: Mass Spectrometry

A sample of **1,1-dibutoxybutane** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are then subjected to electron ionization (EI) with a standard energy of 70 eV. The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.



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Caption: Proposed fragmentation pathway of **1,1-Dibutoxybutane** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset for **1,1-dibutoxybutane** is not readily

accessible, the following tables present predicted ^1H and ^{13}C NMR data based on the compound's structure and known chemical shift ranges.

Disclaimer: The NMR and IR data presented below are predicted and not from experimental records. They are intended to provide an expected spectroscopic profile.

Table 2: Predicted ^1H NMR Data for **1,1-Dibutoxybutane** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.45	Triplet	1H	O-CH-O
~3.40	Triplet	4H	O-CH ₂ -
~1.55	Multiplet	4H	-CH ₂ -CH ₂ -O
~1.60	Multiplet	2H	CH-CH ₂ -CH ₂
~1.40	Multiplet	4H	-CH ₂ -CH ₃
~0.90	Triplet	6H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.92	Triplet	3H	CH-CH ₂ -CH ₂ -CH ₃

Table 3: Predicted ^{13}C NMR Data for **1,1-Dibutoxybutane** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~103	O-CH-O
~67	O-CH ₂ -
~36	CH-CH ₂ -
~32	O-CH ₂ -CH ₂ -
~19	-CH ₂ -CH ₃
~18	CH-CH ₂ -CH ₂ -
~14	-CH ₃

Experimental Protocol: NMR Spectroscopy

A solution of **1,1-dibutoxybutane** is prepared in a deuterated solvent, such as chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube and placed in the spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The resulting free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1-dibutoxybutane** is expected to show characteristic absorptions for C-O and C-H bonds.

Table 4: Predicted IR Absorption Data for **1,1-Dibutoxybutane**

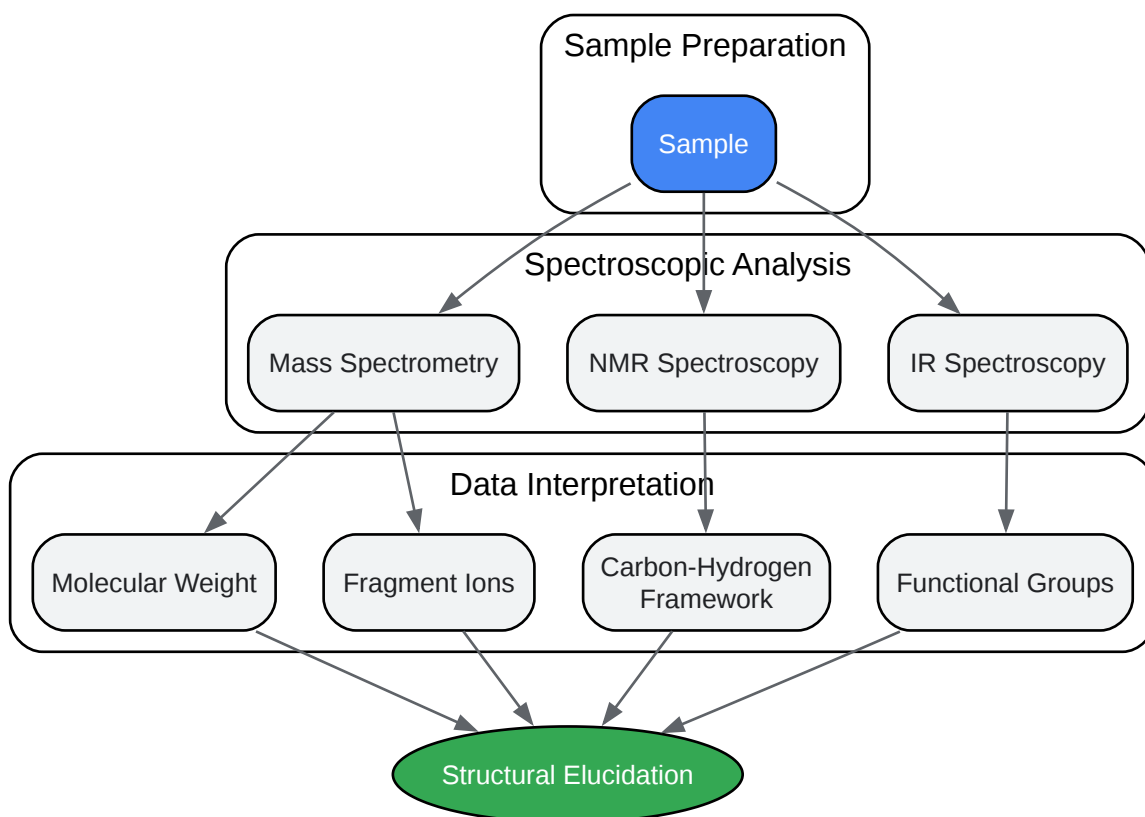
Wavenumber (cm^{-1})	Intensity	Assignment
2960-2850	Strong	C-H (alkane) stretching
1465	Medium	C-H bending
1120-1080	Strong	C-O (acetal) stretching

Experimental Protocol: IR Spectroscopy

A thin film of neat **1,1-dibutoxybutane** is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl_4) can be prepared and placed in a sample cell. The sample is then exposed to infrared radiation, and the transmittance of the radiation is measured as a function of wavenumber to obtain the IR spectrum.

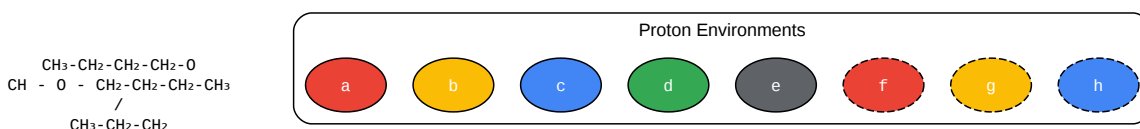
Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural correlations for **1,1-dibutoxybutane**.



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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Structure of **1,1-Dibutoxybutane** with distinct proton environments.

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References

- 1. 1,1-Dibutoxybutane | C₁₂H₂₆O₂ | CID 22210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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